



Application Note: High-Sensitivity Analysis of N-Nitroso-Acebutolol-d7 in Pharmaceutical **Matrices**

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Compound of Interest		
Compound Name:	N-Nitroso-Acebutolol-d7	
Cat. No.:	B12405714	Get Quote

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide have established stringent limits for these impurities in drug substances and products.[2] This application note details a robust and sensitive method for the sample preparation and analysis of **N-Nitroso-Acebutolol-d7**, a deuterated internal standard for the corresponding nitrosamine impurity of Acebutolol. The protocol employs a liquid-liquid extraction (LLE) procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in the quality control and safety assessment of Acebutololcontaining pharmaceuticals.

Introduction

N-nitrosamines are a class of compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1][2] Their mutagenic and carcinogenic potential necessitates highly sensitive and selective analytical methods for their detection and quantification at trace levels.[3][4] Acebutolol, a beta-blocker, can potentially form the N-nitroso derivative, N-Nitroso-Acebutolol. The use of a stable isotope-labeled internal standard, such as **N-Nitroso-Acebutolol-d7**, is crucial for accurate quantification by



compensating for matrix effects and variations in sample preparation and instrument response. [5][6]

This protocol provides a detailed methodology for the extraction and analysis of **N-Nitroso-Acebutolol-d7** from a drug substance or product matrix, enabling accurate and precise quantification of the corresponding non-deuterated nitrosamine impurity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a UHPLC-MS/MS method for the analysis of a similar N-nitroso beta-blocker impurity, which can be used as a benchmark for the analysis of N-Nitroso-Acebutolol. A specific study on N-nitrosoacebutolol reported a Limit of Detection (LOD) and Limit of Quantification (LOQ) in the parts per billion (ppb) range.[7]

Parameter	Value Range	Reference
Limit of Detection (LOD)	0.02 - 1.2 ppb	[7]
Limit of Quantification (LOQ)	2 - 20 ppb	[7]
Recovery	64.1% - 113.3%	[7]
Correlation Coefficient (R)	0.9978 - 0.9999	[7]

Experimental Protocol Materials and Reagents

- N-Nitroso-Acebutolol-d7 reference standard[5][6]
- N-Nitroso-Acebutolol reference standard
- Acebutolol HCl drug substance/product
- Dichloromethane (DCM), HPLC grade
- Methanol (MeOH), HPLC grade



- Formic acid, LC-MS grade
- Water, LC-MS grade
- 0.1 M Hydrochloric acid
- 0.1 M Sodium hydroxide
- Vortex mixer
- Centrifuge
- Analytical balance
- Class A volumetric flasks and pipettes
- Autosampler vials, amber glass

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitroso-Acebutolol-d7 in methanol to obtain a final concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially
 diluting the primary stock solution with a 50:50 mixture of methanol and water. The
 concentration range should bracket the expected concentration of the analyte in the
 samples.
- Internal Standard Spiking Solution (1 μ g/mL): Dilute the **N-Nitroso-Acebutolol-d7** primary stock solution with methanol to a concentration of 1 μ g/mL.

Sample Preparation

- Sample Weighing: Accurately weigh 100 mg of the Acebutolol drug substance or the equivalent amount of powdered drug product into a 15 mL polypropylene centrifuge tube.
- Sample Dissolution: Add 5 mL of 0.1 M hydrochloric acid to the tube and vortex for 2 minutes to dissolve the sample.



- Internal Standard Spiking: Add 50 μL of the 1 μg/mL N-Nitroso-Acebutolol-d7 internal standard spiking solution to the dissolved sample.
- pH Adjustment: Adjust the pH of the solution to approximately 7.0 using 0.1 M sodium hydroxide.
- Liquid-Liquid Extraction:
 - Add 5 mL of dichloromethane (DCM) to the tube.
 - Vortex vigorously for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Organic Layer Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
- Evaporation: Evaporate the DCM to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an amber autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

- Chromatographic Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 3.0×100 mm, $1.8 \mu m$) is suitable for separation.[7]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[7][8]
- Mass Spectrometry: Utilize a tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[8]
- Detection: Monitor the appropriate multiple reaction monitoring (MRM) transitions for N-Nitroso-Acebutolol and N-Nitroso-Acebutolol-d7.



Experimental Workflow Diagram



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